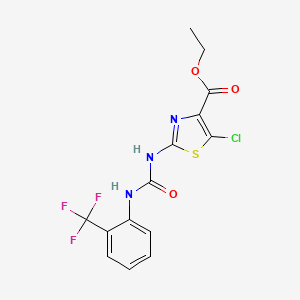

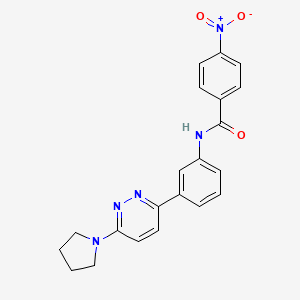

![molecular formula C14H26N2O4 B2361175 Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate CAS No. 2103469-85-6](/img/structure/B2361175.png)

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate” is a chemical compound with the molecular weight of 286.37 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .

Synthesis Analysis

This compound can be synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The synthetic method has been optimized for efficiency .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

The compound is a key intermediate in various chemical reactions. It serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis

The compound has a molecular weight of 286.37 and is in the form of an oil . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Characterization

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate has been synthesized and characterized in various studies. It acts as a key intermediate in the synthesis of biologically active compounds like Vandetanib, as demonstrated by Wang et al. (2015). This compound was synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015). Similarly, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, one being tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, characterized by spectroscopic studies and X-ray diffraction analysis. These compounds showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Role in Biological Applications

This compound plays a significant role in the preparation of biologically active molecules. For instance, Xiao-kai (2013) studied its use in synthesizing 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, an improved procedure that simplifies reaction conditions and increases yield, making it more suitable for industrial requirements (Xiao-kai, 2013). Additionally, Vaid et al. (2013) developed an efficient eight-step synthesis process for a related compound starting from oxoacetic acid monohydrate (Vaid et al., 2013).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of similar compounds have been reported in studies like that by Mamat et al. (2012), providing insight into bond lengths, angles, and molecular packing driven by strong hydrogen bonds (Mamat, Flemming, & Köckerling, 2012).

Intermediate in Biologically Active Compounds

D. Kong et al. (2016) highlighted its use as an important intermediate in the synthesis of compounds like crizotinib, with a total yield of 49.9% (Kong et al., 2016). Yamashita et al. (2015) investigated its application in synthesizing a novel triple reuptake inhibitor with a unique moiety, showcasing its versatility in drug development (Yamashita et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUWRAPVYYKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)